1-((2R,5R)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone 1-((2R,5R)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 120892-98-0
VCID: VC20892193
InChI: InChI=1S/C10H17NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8-9H,1-5H3/t8-,9-/m1/s1
SMILES: CC1C(=C(C(N1C(=O)C)C)C)C
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol

1-((2R,5R)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone

CAS No.: 120892-98-0

Cat. No.: VC20892193

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

1-((2R,5R)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone - 120892-98-0

Specification

CAS No. 120892-98-0
Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name 1-[(2R,5R)-2,3,4,5-tetramethyl-2,5-dihydropyrrol-1-yl]ethanone
Standard InChI InChI=1S/C10H17NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8-9H,1-5H3/t8-,9-/m1/s1
Standard InChI Key GEFYWFCYXBGFGS-RKDXNWHRSA-N
Isomeric SMILES C[C@@H]1C(=C([C@H](N1C(=O)C)C)C)C
SMILES CC1C(=C(C(N1C(=O)C)C)C)C
Canonical SMILES CC1C(=C(C(N1C(=O)C)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator